Bromoethane-d5

Description

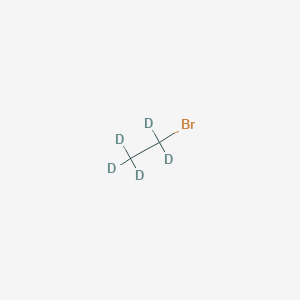

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,2,2-pentadeuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHPKYGYEGBMSE-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190209 | |

| Record name | Bromoethane-(2H5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3675-63-6 | |

| Record name | 2-Bromoethane-1,1,1,2,2-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3675-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoethane-(2H5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003675636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoethane-(2H5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoethane-[2H5] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bromoethane-d5: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromoethane-d5 (Ethyl bromide-d5), a deuterated analog of bromoethane. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This document covers the fundamental chemical properties, detailed experimental protocols for its synthesis and application, and key analytical data.

Core Chemical and Physical Properties

This compound is a valuable tool in various scientific fields due to the kinetic isotope effect and its utility as an internal standard in analytical studies. The replacement of hydrogen with deuterium atoms provides a distinct mass signature without significantly altering the chemical properties of the molecule.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Chemical Formula | CD₃CD₂Br or C₂BrD₅ | [1] |

| Molecular Weight | 114.00 g/mol | [1] |

| CAS Number | 3675-63-6 | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 1.527 g/mL at 25 °C | |

| Boiling Point | 37-40 °C | [1] |

| Melting Point | -119 °C | [1] |

| Isotopic Purity | Typically ≥98 atom % D | [1] |

| Refractive Index | n20/D 1.421 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic features.

| Spectroscopic Technique | Characteristic Features | Citations |

| Mass Spectrometry (MS) | Molecular ion peaks [M]⁺ and [M+2]⁺ at m/z 114 and 116, respectively, due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. A prominent fragment is the ethyl-d5 cation [C₂D₅]⁺ at m/z 34. | [3] |

| Infrared (IR) Spectroscopy | C-D stretching vibrations are observed at lower frequencies (typically 2000-2250 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹) in non-deuterated bromoethane. The C-Br stretching vibration is observed in the range of 580-780 cm⁻¹. | [4] |

| ¹H NMR Spectroscopy | Due to the high isotopic purity, the proton NMR spectrum shows minimal signals. Any residual proton signals would appear as complex multiplets due to coupling with deuterium. | |

| ¹³C NMR Spectroscopy | Two signals are expected for the two carbon atoms. The chemical shifts are approximately 19.4 ppm (-CD₃) and 27.9 ppm (-CD₂Br). The signals will appear as multiplets due to coupling with deuterium. | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in drug metabolism studies.

Synthesis of this compound

This protocol is adapted from the synthesis of bromoethane, utilizing deuterated ethanol as the starting material.

Materials:

-

Ethanol-d6 (CD₃CD₂OD)

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

10% Sodium carbonate solution

-

Anhydrous calcium chloride (CaCl₂)

-

Three-neck round-bottom flask

-

Separatory funnel

-

Distillation apparatus

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, a separatory funnel, and a distillation condenser, add 140 g of sodium bromide, 148 mL of ethanol-d6, and 100 mL of water. Cool the flask in an ice bath.

-

Acid Addition: Slowly add 160 mL of concentrated sulfuric acid dropwise from the separatory funnel while stirring continuously. Maintain the temperature of the mixture below 50 °C.

-

Reaction and Distillation: After the complete addition of sulfuric acid, gently heat the mixture using a heating mantle. The this compound formed will distill over. Collect the distillate in a receiving flask cooled in an ice bath. The collection is typically complete when the temperature of the distillate reaches about 70°C.

-

Washing: Transfer the collected distillate to a separatory funnel. Wash the crude this compound sequentially with 50 mL of water, 30 mL of 10% sodium carbonate solution, and finally with 50 mL of ice-cold water. After each wash, separate and discard the aqueous layer.

-

Drying: Transfer the washed this compound to a clean, dry flask and add about 5 g of anhydrous calcium chloride. Swirl the flask and let it stand for at least 20 minutes to remove any residual water.

-

Final Distillation: Decant the dried this compound into a clean distillation apparatus and perform a final distillation. Collect the fraction boiling between 37-40 °C.

-

Storage: Store the purified this compound in a tightly sealed container in a refrigerator, protected from light.

Application in Drug Metabolism Studies as an Internal Standard

This compound can be used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based quantification of a drug and its metabolites in biological matrices. This protocol outlines a general workflow.

Materials:

-

This compound stock solution of known concentration

-

Biological matrix (e.g., plasma, urine)

-

Test drug

-

Acetonitrile (ACN)

-

Formic acid

-

Vortex mixer

-

Centrifuge

-

LC-MS system

Procedure:

-

Sample Preparation: To 100 µL of the biological matrix sample, add 10 µL of the this compound internal standard stock solution.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean vial for LC-MS analysis.

-

LC-MS Analysis: Inject an aliquot of the supernatant into the LC-MS system. The chromatographic conditions should be optimized to separate the analyte from other matrix components. The mass spectrometer is operated in a mode to detect the specific mass-to-charge ratios of the drug and this compound.

-

Quantification: The concentration of the drug in the sample is determined by comparing the peak area ratio of the drug to the internal standard (this compound) against a calibration curve.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and a typical application of this compound.

References

- 1. This compound | Deuterated Ethyl Bromide | RUO [benchchem.com]

- 2. General description of Bromoethane_Chemicalbook [chemicalbook.com]

- 3. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C2H5Br CH3CH2Br infrared spectrum of bromoethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of bromoethane C13 13-C nmr ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Physical Properties of Bromoethane-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoethane-d5, also known as deuterated ethyl bromide or pentadeuteroethyl bromide, is a stable, isotopically labeled analog of bromoethane. In this molecule, all five hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution imparts a greater molecular weight compared to its non-deuterated counterpart, a property that is leveraged in a variety of scientific applications. This technical guide provides a comprehensive overview of the key physical properties of this compound, details the experimental methodologies for their determination, and illustrates a typical workflow for its application in pharmaceutical research.

Core Physical Properties

The physical characteristics of this compound are crucial for its application in synthesis, spectroscopy, and as a tracer. The following table summarizes its key physical properties.

| Property | Value | Units |

| Molecular Formula | C₂D₅Br | |

| Molecular Weight | 114.00 | g/mol |

| Appearance | Colorless liquid | |

| Density | 1.527 | g/mL at 25 °C |

| Boiling Point | 37-40 | °C |

| Melting Point | -119 | °C |

| Refractive Index | 1.4205-1.421 | n20/D |

| Isotopic Purity | ≥99 | atom % D |

Experimental Protocols for Physical Property Determination

Accurate determination of the physical properties of this compound is essential for its proper use. The following are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a volatile liquid like this compound can be determined using the Thiele tube method, which is suitable for small sample volumes.[1]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (one end sealed)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

A small amount of this compound (a few drops) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The thermometer and test tube assembly are placed in a Thiele tube containing heating oil, ensuring the rubber band is above the oil level.

-

The side arm of the Thiele tube is gently heated.[1]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[1]

Determination of Melting Point

Due to its very low melting point, determining the melting point of this compound requires a specialized low-temperature apparatus.

Apparatus:

-

Melting point apparatus with a cooling stage (e.g., a cryostat)

-

Capillary tubes

-

Low-temperature thermometer

Procedure:

-

A small amount of liquid this compound is introduced into a capillary tube and then flash-frozen using a cryogenic liquid (e.g., liquid nitrogen).

-

The capillary tube is placed in the cooled sample holder of the melting point apparatus.

-

The temperature of the apparatus is slowly increased at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the solid begins to melt and the temperature at which the last of the solid melts are recorded. This range is the melting point.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer (density bottle) of a known volume

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed on an analytical balance.

-

The pycnometer is filled with this compound and placed in a temperature-controlled water bath to allow the liquid to reach thermal equilibrium (e.g., 25 °C).

-

The volume is adjusted precisely to the calibration mark of the pycnometer, and any excess liquid is carefully removed.

-

The filled pycnometer is reweighed.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a characteristic property. An Abbe refractometer is commonly used for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically a sodium lamp, D-line at 589 nm)

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The prisms of the refractometer are cleaned and dried.

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed and the instrument is allowed to equilibrate to the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.

-

The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Applications in Research and Drug Development

This compound is a valuable tool in pharmaceutical research, primarily used as a deuterated building block in the synthesis of drug candidates. The "deuterium switch" strategy can improve the metabolic profile of a drug by slowing down its breakdown in the body, which is mediated by the kinetic isotope effect.

Below is a diagram illustrating a generalized workflow for the use of this compound in the synthesis and evaluation of a deuterated drug analog.

References

An In-depth Technical Guide to the Synthesis and Purification of Bromoethane-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent methods for the synthesis and purification of Bromoethane-d5 (C₂D₅Br), a crucial deuterated building block in organic synthesis and a valuable internal standard in analytical chemistry. This document offers detailed experimental protocols, quantitative data, and visual representations of key processes to assist researchers in the successful preparation and purification of this isotopically labeled compound.

Synthesis of this compound

The most common and efficient methods for the synthesis of this compound involve the bromination of a deuterated ethanol precursor, namely ethanol-d6. Two primary brominating agents are typically employed: phosphorus tribromide (PBr₃) and hydrobromic acid (HBr), often generated in situ.

Synthesis from Ethanol-d6 and Phosphorus Tribromide

This method offers a high-yield and clean conversion of ethanol-d6 to this compound. The reaction proceeds via the formation of a phosphite ester intermediate, which is subsequently displaced by the bromide ion.

Reaction: 3 CD₃CD₂OD + PBr₃ → 3 CD₃CD₂Br + H₃PO₃

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is assembled. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon) to maintain anhydrous conditions.

-

Reagent Charging: Ethanol-d6 (1.0 eq) is placed in the reaction flask and cooled in an ice bath to 0 °C.

-

Addition of PBr₃: Phosphorus tribromide (0.4 eq) is added dropwise to the stirred ethanol-d6 via the dropping funnel over a period of 30-60 minutes, ensuring the reaction temperature is maintained below 10 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then gently heated to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is cooled, and the crude this compound is distilled directly from the reaction flask. The distillate is collected in a flask cooled in an ice bath.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity |

| Ethanol-d6 | 1.0 | 52.11 | User Defined |

| Phosphorus Tribromide | 0.4 | 270.69 | Calculated |

Table 1: Reagents for the synthesis of this compound from Ethanol-d6 and PBr₃.

Expected Yield: 85-95%

Synthesis from Ethanol-d6 and Hydrobromic Acid

This classic method involves the reaction of ethanol-d6 with hydrobromic acid, which can be used as an aqueous solution or generated in situ from sodium bromide and a strong acid like sulfuric acid. The in situ generation is often preferred for its convenience.

Reaction (in situ HBr generation): CD₃CD₂OD + NaBr + H₂SO₄ → CD₃CD₂Br + NaHSO₄ + H₂O

-

Reagent Preparation: A solution of sodium bromide (1.2 eq) in water is prepared in a round-bottom flask equipped with a dropping funnel and a distillation setup.

-

Addition of Ethanol-d6: Ethanol-d6 (1.0 eq) is added to the sodium bromide solution.

-

Acid Addition: The flask is cooled in an ice bath, and concentrated sulfuric acid (1.2 eq) is added slowly and dropwise with vigorous stirring.

-

Reaction and Distillation: After the addition of sulfuric acid, the mixture is gently heated. The this compound, being volatile, distills over as it is formed. The distillate is collected in a receiver cooled in an ice bath.

-

Work-up: The collected distillate is washed to remove acidic impurities and unreacted ethanol.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity |

| Ethanol-d6 | 1.0 | 52.11 | User Defined |

| Sodium Bromide | 1.2 | 102.89 | Calculated |

| Sulfuric Acid (conc.) | 1.2 | 98.08 | Calculated |

Table 2: Reagents for the synthesis of this compound using in situ generated HBr.

Expected Yield: 70-80%

Purification of this compound

The crude this compound obtained from the synthesis typically contains impurities such as unreacted ethanol-d6, hydrobromic acid, and potentially diethyl ether-d10 as a byproduct. A combination of washing and fractional distillation is employed to achieve high chemical and isotopic purity.

Washing Procedure

-

Water Wash: The crude distillate is first washed with cold water to remove the bulk of water-soluble impurities like ethanol-d6 and mineral acids.

-

Base Wash: A wash with a dilute solution of sodium carbonate or sodium bicarbonate (e.g., 5% w/v) is performed to neutralize any remaining acidic impurities.

-

Brine Wash: A final wash with a saturated sodium chloride solution (brine) is carried out to reduce the amount of dissolved water in the organic layer.

-

Drying: The washed organic layer is dried over an anhydrous drying agent such as magnesium sulfate or calcium chloride.

Fractional Distillation

Fractional distillation is a highly effective method for separating this compound from impurities with close boiling points.

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

-

Distillation: The dried crude this compound is placed in the distillation flask with a few boiling chips. The mixture is heated gently.

-

Fraction Collection: The fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 38 °C) is collected.

| Parameter | Specification |

| Fractionating Column | Vigreux column (20-30 cm) or packed column |

| Packing Material (if used) | Raschig rings or metal sponge |

| Boiling Point of this compound | ~38 °C |

| Collection Temperature Range | 37-39 °C |

Table 3: Parameters for Fractional Distillation of this compound.

Quality Control

The chemical and isotopic purity of the final this compound product is critical for its intended applications. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the chemical purity and to confirm the isotopic enrichment of this compound.

-

Chemical Purity: The gas chromatogram will show the presence of any volatile impurities. The purity is determined by the relative peak area of the this compound peak.

-

Isotopic Enrichment: The mass spectrum will show the molecular ion peak for this compound (m/z for C₂D₅⁷⁹Br⁺ and C₂D₅⁸¹Br⁺). The absence or minimal presence of peaks corresponding to partially deuterated or non-deuterated bromoethane will confirm high isotopic enrichment.

| Parameter | Value |

| GC | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (hold 5 min), then ramp to 200 °C at 10 °C/min |

| MS | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35-200 |

Table 4: Typical GC-MS parameters for this compound analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR are used to confirm the isotopic labeling pattern and to quantify the isotopic enrichment.

-

¹H NMR: In a highly enriched sample of this compound, the proton signals corresponding to the ethyl group should be absent or of very low intensity.

-

²H NMR: The deuterium NMR spectrum will show two signals corresponding to the -CD₃ and -CD₂Br groups, confirming the positions of the deuterium labels.

This guide provides a foundational understanding and practical protocols for the synthesis and purification of this compound. Researchers are encouraged to adapt these methods based on their specific laboratory conditions and available resources, always adhering to appropriate safety precautions when handling the reagents and products involved.

Isotopic Purity of Bromoethane-d5: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity requirements for Bromoethane-d5 (CD₃CD₂Br) in key research applications. Ensuring high isotopic purity is paramount for the accuracy, reproducibility, and validity of experimental data. This document outlines the recommended purity levels, detailed experimental protocols for verification, and logical workflows for its application in Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and as a synthetic precursor in drug development.

Core Concepts: The Importance of Isotopic Purity

This compound is a deuterated analog of bromoethane where all five hydrogen atoms have been replaced with deuterium. This isotopic substitution provides unique properties that are leveraged in various analytical and synthetic techniques. The effectiveness of this compound in these applications is directly proportional to its isotopic purity, which refers to the percentage of molecules in which all five hydrogen positions are occupied by deuterium atoms.

Commercially available this compound typically has an isotopic purity of 98-99 atom % D.[1][2] However, the specific requirements can vary depending on the sensitivity and nature of the application.

Isotopic Purity Requirements by Application

The required isotopic purity of this compound is dictated by the tolerance for interference from its non-deuterated and partially deuterated isotopologues. The following table summarizes the recommended purity levels for common research applications.

| Application | Recommended Isotopic Purity (atom % D) | Rationale |

| High-Resolution NMR Spectroscopy | ≥ 99.8% | To minimize residual proton signals from the solvent, which can obscure analyte signals and complicate spectral interpretation. Higher field strength instruments necessitate higher isotopic purity.[2][3] |

| Routine NMR Spectroscopy | ≥ 99.5% | Sufficient for routine characterization where minor solvent peaks do not interfere with the signals of interest. |

| Internal Standard for Quantitative LC-MS/MS | ≥ 98% | Minimizes background interference and ensures clear mass separation from the non-labeled analyte, improving data quality and reliability.[4] A mass shift of at least 3 atomic mass units (amu) is recommended to prevent isotopic crosstalk.[5] |

| Tracer in Metabolic Studies | Application-dependent, typically ≥ 98% | High purity is necessary to accurately trace the metabolic fate of the deuterium-labeled moiety without significant interference from unlabeled species. |

| Precursor in Chemical Synthesis | ≥ 98% | Ensures high isotopic enrichment in the final deuterated product. |

Experimental Protocols for Purity Verification

Verifying the chemical and isotopic purity of this compound is a critical step before its use in sensitive research applications. The following are detailed protocols for the most common analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical and Isotopic Purity

GC-MS is a powerful technique for assessing both the chemical purity (separation from other volatile compounds) and the isotopic enrichment of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to determine the linear range of detection.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph:

-

Column: A non-polar capillary column, such as a DB-1 or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 150 °C.

-

Hold at 150 °C for 2 minutes.

-

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan (e.g., m/z 35-200) to identify all volatile components and Selected Ion Monitoring (SIM) for quantitative isotopic analysis.

-

Ions to Monitor (SIM mode):

-

Bromoethane (d0): m/z 108, 110 (corresponding to C₂H₅⁷⁹Br and C₂H₅⁸¹Br)

-

This compound (d5): m/z 113, 115 (corresponding to C₂D₅⁷⁹Br and C₂D₅⁸¹Br)

-

-

-

-

Data Analysis:

-

Chemical Purity: In the full scan chromatogram, chemical purity is determined by the area percentage of the this compound peak relative to the total area of all peaks.

-

Isotopic Purity: In the SIM data, the isotopic purity is calculated from the ratio of the peak areas of the d5 isotopologue to the sum of the peak areas of the d0 and d5 isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the successful deuteration at specific positions and quantifying the isotopic purity.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add a suitable deuterated solvent that does not have overlapping signals (e.g., Chloroform-d, CDCl₃) to a final volume of 0.6-0.7 mL.

-

For quantitative analysis, add a known amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene).

-

-

¹H NMR Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full signal recovery (a conservative value of 30-60 seconds is often used if T₁ values are unknown).

-

-

Data Analysis: The isotopic purity is determined by comparing the integral of the residual proton signals of this compound to the integral of the internal standard. The absence or significant reduction of signals in the ethyl region confirms high deuteration.

-

-

²H (Deuterium) NMR Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer equipped with a deuterium probe.

-

Data Analysis: The presence of two distinct signals corresponding to the -CD₃ and -CD₂Br groups confirms the positions of the deuterium labels.

-

-

¹³C NMR Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer.

-

Data Analysis: The ¹³C spectrum will show two carbon signals. The coupling of carbon to deuterium (C-D) results in characteristic splitting patterns (a septet for -CD₃ and a triplet for -CD₂Br), which differ from the C-H coupling in the non-deuterated form. The absence of signals corresponding to CH₃CH₂Br further confirms high isotopic purity.

-

Application Workflows

The following diagrams illustrate the logical workflows for the application of this compound in key research areas.

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the quality and reliability of research data. For applications demanding high sensitivity and precision, such as high-resolution NMR and quantitative bioanalysis, utilizing this compound with the highest available isotopic purity is strongly recommended. The experimental protocols provided in this guide offer a framework for the verification of isotopic purity, ensuring the suitability of this compound for its intended research application. Adherence to these guidelines will contribute to the generation of robust and reproducible scientific findings.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Bromoethane-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Bromoethane-d5 (CD₃CD₂Br). Due to the limited availability of directly published spectra for the deuterated species, this guide leverages the well-documented spectral data of its non-deuterated counterpart, Bromoethane (CH₃CH₂Br), to provide a detailed and predictive analysis. The principles of NMR spectroscopy indicate that the chemical shifts of deuterated compounds are nearly identical to their protonated analogues. This guide will, therefore, present the known data for bromoethane and delineate the expected spectral characteristics of this compound based on this information.

Predicted ¹H NMR Spectral Data

In the ¹H NMR spectrum of a fully deuterated molecule like this compound, no signals are expected. The deuterium nuclei (²H) resonate at a different frequency from protons (¹H) and are therefore not observed in a standard ¹H NMR experiment. The primary utility of a ¹H NMR spectrum in this context would be to assess the isotopic purity of the sample by detecting any residual proton signals.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is expected to show two signals, corresponding to the two carbon atoms in the molecule. The chemical shifts will be very similar to those of non-deuterated bromoethane. However, the coupling patterns will differ significantly. In a proton-decoupled ¹³C NMR spectrum of bromoethane, each carbon signal appears as a singlet. In the case of this compound, the carbon atoms are coupled to the deuterium atoms. Deuterium has a nuclear spin (I) of 1, leading to a 1:1:1 triplet for a carbon attached to a single deuterium, and more complex multiplets for carbons attached to multiple deuterium atoms.

Table 1: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity (due to ¹³C-²H coupling) |

| -CD₂Br | ~28 | Multiplet |

| -CD₃ | ~19 | Multiplet |

Note: The chemical shifts are based on the known values for bromoethane. The exact multiplicity of the signals would depend on the specific coupling constants (J-coupling) between carbon and deuterium.

Experimental Protocols

The acquisition of high-quality NMR spectra for this compound requires adherence to standard protocols for small molecule analysis.

Sample Preparation:

-

Sample Concentration: For a typical ¹³C NMR experiment, a concentration of 50-100 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent is recommended. For assessing isotopic purity via ¹H NMR, a lower concentration of 5-25 mg is sufficient.[1]

-

Solvent Selection: A deuterated solvent that does not have signals overlapping with the expected analyte signals should be chosen. For bromoethane, common solvents include chloroform-d (CDCl₃) or acetone-d6.

-

Sample Filtration: To ensure optimal spectral quality by minimizing line broadening, the sample should be free of particulate matter. It is advisable to filter the sample solution through a glass wool plug into the NMR tube.

-

Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the sample.

NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

¹³C NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei.

-

Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, several hundred to a few thousand scans may be necessary.

-

-

¹H NMR Acquisition (for purity assessment):

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time: An acquisition time of 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

Number of Scans: A smaller number of scans (e.g., 16 or 32) is usually sufficient to detect residual proton signals.

-

Logical Relationship of this compound Structure to NMR Signals

The following diagram illustrates the logical connection between the molecular structure of this compound and its expected ¹³C NMR signals.

Caption: Predicted ¹³C NMR signals for this compound.

References

Mass spectrometry fragmentation pattern of Bromoethane-d5

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Bromoethane-d5

Introduction

This compound (C₂D₅Br or CD₃CD₂Br) is the deuterated isotopologue of bromoethane, where all five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) analyses.[1] Its distinct mass shift allows for clear differentiation from its non-deuterated counterpart, enabling precise quantification in complex matrices.[1] This guide provides a detailed examination of the expected fragmentation pattern of this compound under Electron Ionization (EI), offering insights for researchers and professionals in analytical chemistry and drug development.

The primary ionization technique discussed is Electron Ionization (EI), a hard ionization method that imparts significant energy to the analyte. This process induces reproducible fragmentation, creating a unique mass spectrum that serves as a chemical fingerprint. The fragmentation of this compound is largely governed by the principles observed for other alkyl halides, primarily involving the cleavage of the weakest chemical bond and the formation of stable carbocations.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is characterized by a series of fragment ions that provide structural information. The presence of bromine, with its two stable isotopes 7⁹Br (~50.5%) and ⁸¹Br (~49.5%), results in characteristic isotopic patterns for any fragment containing a bromine atom.[2] These fragments will appear as a pair of peaks (a doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z).

Molecular Ion (M⁺•) Upon electron ionization, a this compound molecule loses an electron to form a molecular ion (M⁺•). Due to the two bromine isotopes, two molecular ion peaks are expected:

-

[C₂D₅⁷⁹Br]⁺• at m/z 113

-

[C₂D₅⁸¹Br]⁺• at m/z 115

These peaks will appear in an approximate 1:1 intensity ratio, reflecting the natural abundance of the bromine isotopes.

Primary Fragmentation: Alpha (α)-Cleavage The carbon-bromine (C-Br) bond is the weakest bond in the molecule (bond enthalpy ≈ 276 kJ/mol).[2] The most favorable fragmentation pathway is the cleavage of this bond, known as alpha-cleavage. This process involves the loss of a bromine radical (Br•) and the formation of a pentadeuterioethyl cation ([C₂D₅]⁺).

This [C₂D₅]⁺ cation is expected to be the most stable and abundant fragment, making it the base peak in the spectrum.

-

[C₂D₅]⁺ at m/z 34

Secondary Fragmentation Pathways Further fragmentation can occur, although these pathways typically lead to ions of lower abundance compared to the base peak.

-

Loss of a Deuterium Radical (D•): The molecular ion can lose a deuterium radical to form a [C₂D₄Br]⁺ ion. This will also appear as an isotopic doublet.

-

[C₂D₄⁷⁹Br]⁺ at m/z 111

-

[C₂D₄⁸¹Br]⁺ at m/z 113

-

-

Fragmentation of the Ethyl Cation: The [C₂D₅]⁺ base peak can undergo further fragmentation by losing deuterium molecules (D₂) or radicals (D•), leading to a cluster of smaller peaks.

-

Loss of D• leads to [C₂D₄]⁺ at m/z 32 .

-

Loss of D₂ leads to [C₂D₃]⁺ at m/z 30 .

-

Data Presentation: Summary of Key Ions

The quantitative data for the expected primary fragments of this compound are summarized in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragmentation Pathway / Comments |

| 113 / 115 | [CD₃CD₂Br]⁺• | Molecular Ions (M⁺•) . The doublet arises from the ⁷⁹Br and ⁸¹Br isotopes in a ~1:1 abundance ratio.[2] |

| 34 | [CD₃CD₂]⁺ | Base Peak . Formed via α-cleavage of the weak C-Br bond, resulting in the loss of a bromine radical (Br•).[2] |

| 111 / 113 | [C₂D₄Br]⁺ | Results from the loss of a deuterium radical (D•) from the molecular ion. |

| 32 | [C₂D₄]⁺• | A secondary fragment formed from the loss of a deuterium radical (D•) from the [C₂D₅]⁺ ion. |

| 30 | [C₂D₃]⁺ | A secondary fragment formed from the loss of a deuterium molecule (D₂) from the [C₂D₅]⁺ ion. |

Mandatory Visualization

Fragmentation Pathway of this compound

Experimental Protocols

A typical method for analyzing a volatile compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To acquire the electron ionization mass spectrum of this compound.

1. Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a high-purity volatile solvent such as methanol or hexane.

-

If using as an internal standard, spike the analyte sample with a known concentration of the this compound solution.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/Splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.

-

Injector Temperature: 200°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase temperature at 10°C/min to 150°C.

-

Final hold: Hold at 150°C for 2 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 25 to 150 to ensure capture of all relevant fragments and the molecular ion.

-

Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the high concentration of solvent from entering the mass spectrometer.

Experimental Workflow

References

Infrared Spectroscopy of the C-D Bond in Bromoethane-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the infrared (IR) spectroscopy of bromoethane-d5 (CD₃CD₂Br), with a specific focus on the characterization of the carbon-deuterium (C-D) bond. Deuterium labeling is a powerful tool in mechanistic studies, quantitative analysis, and the development of pharmaceuticals with modified metabolic profiles. IR spectroscopy offers a direct method to confirm the incorporation of deuterium and to study the vibrational dynamics of the labeled molecule.

Theoretical Background: The Isotopic Effect on Vibrational Frequency

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The frequency of a specific vibration is primarily determined by the strength of the bond (force constant) and the masses of the atoms involved.

The substitution of a hydrogen atom (¹H) with its heavier isotope, deuterium (²H or D), significantly increases the reduced mass of the vibrating system. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ).

ν ∝ √(k/μ)

Where k is the force constant of the bond. Since the electronic structure and bond strength are nearly identical between a C-H and a C-D bond, the force constant k remains essentially unchanged. However, the increased reduced mass of the C-D bond results in a lower vibrational frequency compared to the C-H bond. This phenomenon, known as the isotopic effect, is a cornerstone for identifying deuterium incorporation. Typically, C-D stretching vibrations appear in the 2000-2250 cm⁻¹ region, a significant shift from the 2850-3000 cm⁻¹ region of C-H stretches.[1]

Vibrational Modes of this compound

The primary diagnostic feature in the IR spectrum of this compound is the appearance of absorption bands corresponding to C-D stretching vibrations.[1] A comparison with the spectrum of standard bromoethane (CH₃CH₂Br) makes the isotopic substitution evident.

The table below summarizes the expected and observed vibrational frequencies for this compound and its non-deuterated analog.

| Vibrational Mode | This compound (CD₃CD₂Br) Expected Wavenumber (cm⁻¹) | Bromoethane (CH₃CH₂Br) Observed Wavenumber (cm⁻¹) | Activity |

| C-D Stretch (CD₃, CD₂) | 2000 - 2250[1] | N/A | IR & Raman |

| C-H Stretch (CH₃, CH₂) | N/A | 2845 - 2975[2] | IR & Raman |

| C-H Deformation | N/A | 1370 - 1470[2] | IR |

| C-C Stretch | 800 - 1200[1] | ~1000 - 1200 | IR & Raman |

| C-Br Stretch | ~500 - 700 (Predicted) | 580 - 780[2] | IR & Raman |

Note: Precise experimental frequencies for this compound can be influenced by the physical state of the sample (gas, liquid, or solid) and the specific spectrometer conditions used for analysis.[1]

Experimental Protocol: FTIR Analysis of Liquid this compound

This section details the methodology for obtaining a high-quality infrared spectrum of liquid this compound using a Fourier Transform Infrared (FTIR) spectrometer.

3.1 Materials and Equipment

-

Sample: this compound (CD₃CD₂Br), liquid

-

Spectrometer: FTIR Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector

-

Sample Cell: Demountable liquid transmission cell with NaCl or KBr salt plates

-

Pipette: Glass Pasteur pipette or microliter pipette

-

Solvent: Anhydrous solvent for cleaning (e.g., dichloromethane or isopropanol)

-

Consumables: Lens paper, nitrogen gas supply

3.2 Procedure

-

Spectrometer Preparation:

-

Ensure the spectrometer is powered on and has been allowed to stabilize.

-

Purge the sample compartment with dry nitrogen or air to minimize atmospheric H₂O and CO₂ interference.

-

-

Background Spectrum Acquisition:

-

Assemble the clean, empty liquid transmission cell.

-

Place the empty cell in the spectrometer's sample holder.

-

Collect a background spectrum. This will account for absorbance from the salt plates and the atmosphere inside the instrument.

-

-

Sample Preparation:

-

In a fume hood, carefully handle the this compound.

-

Using a clean pipette, apply one to two drops of the liquid sample onto the face of one of the salt plates.

-

Place the second salt plate over the first, spreading the liquid into a thin, uniform film. Avoid air bubbles.

-

Carefully assemble the cell, ensuring it is sealed correctly.

-

-

Sample Spectrum Acquisition:

-

Place the loaded sample cell into the spectrometer's sample holder in the same orientation as the background scan.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Process the resulting spectrum to identify the peak frequencies.

-

Label the significant peaks, paying close attention to the 2000-2250 cm⁻¹ region to confirm the C-D stretch.

-

Compare the obtained spectrum to a reference spectrum of non-deuterated bromoethane to highlight the isotopic shifts.

-

-

Cleaning:

-

Disassemble the liquid cell.

-

Rinse the salt plates with a suitable anhydrous solvent.

-

Gently wipe the plates dry with lens paper and store them in a desiccator to prevent damage from moisture.

-

Visualizations

The following diagrams illustrate the conceptual basis and experimental workflow for the IR analysis of this compound.

Caption: Isotopic effect on C-H vs. C-D bond vibrational frequency.

Caption: Workflow for FTIR analysis of liquid this compound.

References

Bromoethane-d5: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for Bromoethane-d5 (CAS: 3675-63-6). The information is compiled and presented to meet the needs of laboratory personnel, ensuring safe and compliant use of this compound.

Chemical Identification and Properties

This compound, also known as deuterated ethyl bromide or pentadeuteroethyl bromide, is the deuterated isotopologue of bromoethane.[1] It is a colorless liquid with an ether-like odor.[2] Due to its isotopic labeling, it is a valuable tool in various research applications, including synthetic chemistry and mechanistic studies.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3675-63-6 | [2][3] |

| Molecular Formula | C₂D₅Br | [2][4] |

| Molecular Weight | 114.00 g/mol | [2][4] |

| Appearance | Colorless liquid | [2] |

| Odor | Ether-like | [2] |

| Melting Point | -119 °C (lit.) | [3] |

| Boiling Point | 37-40 °C (lit.) | [3] |

| Flash Point | -23 °C (-9.4 °F) | [5] |

| Density | 1.527 g/mL at 25 °C | [5] |

| Vapor Pressure | 375 mmHg at 20 °C | [6] |

| Solubility in Water | Slightly soluble | [7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a highly flammable liquid and is harmful if swallowed or inhaled. It is also suspected of causing cancer.[7][8]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour.[8] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[8] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[8] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer.[8] |

| Hazardous to the Ozone Layer | 1 | H420: Harms public health and the environment by destroying ozone in the upper atmosphere.[9] |

Signal Word: Danger[2]

Toxicological Data

Specific toxicological data for this compound is limited. The data presented below is for its non-deuterated analogue, Bromoethane (Ethyl Bromide, CAS: 74-96-4). It is a common and accepted practice in toxicology to consider the toxicity of an isotopically labeled compound to be comparable to its unlabeled counterpart.

Table 3: Acute Toxicity Data for Bromoethane (CAS: 74-96-4)

| Route | Species | Value | Source(s) |

| Oral LD50 | Rat | 1350 mg/kg | [5][7] |

| Inhalation LC50 | Rat | 27,000 ppm (1 hour) | [7] |

| Inhalation LC50 | Rat | 20.9 mg/L (4 hours) | [5] |

| Intraperitoneal LD50 | Rat | 1750 mg/kg | [7] |

Symptoms of Exposure: Inhalation, ingestion, or contact with bromoethane may cause irritation to the eyes, skin, and respiratory system. It can also lead to central nervous system depression, pulmonary edema, and damage to the liver and kidneys. In some cases, cardiac arrhythmias and cardiac arrest have been reported.[6]

Occupational Exposure Limits

Occupational exposure limits for this compound have not been specifically established. The limits for the non-deuterated analogue, Bromoethane, are provided as a conservative guideline.

Table 4: Occupational Exposure Limits for Bromoethane (CAS: 74-96-4)

| Organization | Type | Limit | Source(s) |

| OSHA (USA) | PEL (8-hr TWA) | 200 ppm (890 mg/m³) | [10] |

| ACGIH (USA) | TLV (8-hr TWA) | 5 ppm | [10] |

| NIOSH (USA) | REL (10-hr TWA) | Not Established | |

| California PEL | TWA | 5 ppm (22 mg/m³) | [10] |

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11] The ventilation system should be explosion-proof.[5]

-

Ignition Sources: All sources of ignition, including open flames, sparks, and hot surfaces, must be strictly excluded from the handling area.[8] Use non-sparking tools and take precautionary measures against static discharge.[11]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE.

Table 5: Recommended Personal Protective Equipment

| Body Part | PPE Recommendation | Rationale |

| Eyes/Face | Chemical safety goggles and a face shield. | To protect against splashes and vapors. |

| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®) and a flame-retardant lab coat. | To prevent skin contact and absorption. |

| Respiratory | In case of inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is required. | To prevent inhalation of harmful vapors. |

Handling Procedures

-

Grounding: Ground and bond containers and receiving equipment during transfer to prevent static discharge.[8]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[11]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[8] A recommended storage temperature is 2-8°C.[4]

-

Container: Keep the container tightly closed.[8]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong bases, alkali metals, aluminum, and magnesium.[2][5]

Emergency Procedures

Spill Response

A minor chemical spill is one that can be safely managed by trained laboratory personnel without the assistance of emergency responders. All other spills should be considered major.

Minor Spill Cleanup Protocol:

-

Alert Personnel: Immediately alert others in the vicinity.

-

Evacuate: Evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Don the appropriate PPE as outlined in Table 5.

-

Containment: Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[12]

-

Absorption: Cover the spill with the absorbent material.

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[12]

-

Decontamination: Clean the spill area with soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste.

Major Spill:

In the event of a large spill, a spill outside of a fume hood, or a spill that personnel are not equipped or trained to handle:

-

Evacuate: Evacuate the entire laboratory or area.

-

Isolate: Close doors to the affected area.

-

Alarm: Activate the nearest fire alarm.

-

Emergency Services: Call emergency services (e.g., 911) and provide details of the spill.

The logical workflow for handling a this compound spill is illustrated in the following diagram.

Caption: Logical workflow for responding to a this compound spill.

Fire Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[11]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

First Aid Measures

Table 6: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention.[13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13] |

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

-

Waste Containers: Collect waste in a designated, labeled, and sealed container.

-

Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations. Do not dispose of down the drain.[3]

Conclusion

This compound is a valuable chemical for research, but it poses significant health and safety risks. A thorough understanding of its properties, hazards, and handling requirements is essential for its safe use. By implementing the engineering controls, personal protective equipment, and procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from the supplier before using this chemical.

References

- 1. This compound | Deuterated Ethyl Bromide | RUO [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. Bromoethane-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-874-10 [isotope.com]

- 5. fishersci.com [fishersci.com]

- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl bromide [cdc.gov]

- 7. Ethyl Bromide | CH3CH2Br | CID 6332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sds.chemdox.com [sds.chemdox.com]

- 9. sds.chemdox.com [sds.chemdox.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. - Division of Research Safety | Illinois [drs.illinois.edu]

- 13. sds.chemdox.com [sds.chemdox.com]

The Solubility Profile of Bromoethane-d5: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of Bromoethane-d5 (perdeuterated ethyl bromide), a crucial isotopically labeled compound in pharmaceutical research and organic synthesis. Given the limited direct quantitative solubility data for the deuterated species, this document leverages extensive data available for its non-deuterated analogue, Bromoethane, to provide a robust and practical reference for laboratory professionals. The effect of deuteration on solubility is discussed, with the general understanding that while measurable, these effects are typically minor for non-aqueous solutions.

Core Principles and the Impact of Deuteration

The solubility of a compound is fundamentally governed by the principle of "similia similibus solvuntur" or "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. Bromoethane is a polar aprotic molecule, and its solubility is dictated by its ability to engage in dipole-dipole interactions and London dispersion forces with solvent molecules.

The substitution of hydrogen with deuterium in this compound introduces subtle changes in its physicochemical properties due to the greater mass of deuterium. These changes can slightly alter intermolecular forces, such as hydrogen bonding and van der Waals interactions. However, for solubility in common organic solvents, the difference between the deuterated and non-deuterated forms is generally considered to be insignificant for most practical laboratory applications.

Quantitative Solubility Data

The following table summarizes the known solubility of non-deuterated Bromoethane in a range of common laboratory solvents. This data serves as a reliable proxy for the solubility of this compound.

| Solvent | Chemical Formula | Type | Solubility of Bromoethane (at 20°C) | Citation |

| Water | H₂O | Polar Protic | 0.914 g/100 mL | [1] |

| Ethanol | C₂H₅OH | Polar Protic | Miscible | [2][3] |

| Methanol | CH₃OH | Polar Protic | Miscible | [4] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | [5] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible | [2][3] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Miscible | |

| Chloroform | CHCl₃ | Polar Aprotic | Miscible | [2][3] |

| Acetonitrile | C₂H₃N | Polar Aprotic | Soluble |

Note: "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent of interest, the following detailed experimental protocols are recommended.

Part 1: Determination of Miscibility (for Liquid Solutes in Liquid Solvents)

Objective: To qualitatively determine if this compound is miscible, partially miscible, or immiscible in a given solvent.

Materials:

-

This compound

-

Solvent of interest

-

Calibrated pipettes or graduated cylinders

-

Small, clear glass vials with caps

-

Vortex mixer

Procedure:

-

Prepare a series of clean, dry vials.

-

In the first vial, add 1 mL of the solvent followed by 1 mL of this compound.

-

In subsequent vials, vary the volume ratios, for example, 9:1, 1:9, and 4:6 (solvent:this compound).

-

Cap each vial securely and agitate vigorously using a vortex mixer for 1-2 minutes.

-

Allow the vials to stand undisturbed for at least 10 minutes.

-

Visually inspect each vial for the presence of a single, clear, homogeneous phase or the formation of two distinct layers. The presence of cloudiness or an emulsion may indicate partial miscibility.

Part 2: Quantitative Solubility Determination by the Gravimetric Method

Objective: To quantitatively determine the solubility of this compound in a solvent in which it is not fully miscible.

Materials:

-

This compound

-

Solvent of interest

-

Airtight, sealable flasks (e.g., screw-cap Erlenmeyer flasks)

-

Thermostatic shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Pipettes

-

Pre-weighed evaporation dishes

-

Drying oven or desiccator

Procedure:

-

Add a known volume of the solvent to a sealable flask.

-

Add an excess of this compound to the flask, ensuring there is a visible undissolved layer.

-

Seal the flask tightly to prevent evaporation and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the undissolved this compound to settle.

-

Carefully pipette a known volume of the supernatant (the clear, saturated solution) into a pre-weighed evaporation dish.

-

Weigh the dish with the solution to determine the mass of the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood. For volatile solvents, this may be done at room temperature or with gentle warming.

-

Once the solvent has evaporated, place the dish in a drying oven at a temperature below the boiling point of this compound until a constant weight is achieved.

-

The final weight of the dish minus its initial empty weight gives the mass of the dissolved this compound. The solubility can then be calculated in g/100 mL or other desired units.[6][7]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

References

- 1. Bromoethane - Wikipedia [en.wikipedia.org]

- 2. Bromoethane CAS#: 74-96-4 [m.chemicalbook.com]

- 3. Ethyl Bromide | CH3CH2Br | CID 6332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bromoethane;methanol | C3H9BrO | CID 21695023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

A Technical Guide to High-Purity Bromoethane-d5 for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Bromoethane-d5 (pentadeuterobromoethane), a critical reagent in modern pharmaceutical research and development. This document outlines commercial sources, quality control methodologies, and key applications, with a focus on providing practical information for scientists in the field.

Introduction to this compound in Drug Development

This compound (CD3CD2Br) is a deuterated analog of bromoethane where all five hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[1] This isotopic substitution offers significant advantages in pharmaceutical research, primarily stemming from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage at the deuterated position.[2] This property is leveraged to enhance the metabolic stability of drug candidates, potentially leading to improved pharmacokinetic profiles, reduced dosing frequencies, and a better safety profile.[1][3]

Beyond its use in altering metabolic pathways, this compound is an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative mass spectrometry (MS) and as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.[4] Its distinct mass shift allows for precise quantification of non-deuterated analogs in complex biological matrices.[5]

Commercial Suppliers and Product Specifications

The selection of a reliable supplier for high-purity this compound is a critical first step in ensuring the validity and reproducibility of experimental results. Key considerations include isotopic purity, chemical purity, and the availability of comprehensive analytical documentation. Below is a summary of prominent commercial suppliers and their typical product specifications.

| Supplier | Isotopic Purity (atom % D) | Chemical Purity | Available Quantities | CAS Number |

| Sigma-Aldrich (Merck) | ≥99% | ≥99% (CP) | 1g, 5g, bulk | 3675-63-6 |

| LGC Standards | ≥99% | min 98% | Inquire | 3675-63-6 |

| Cambridge Isotope Laboratories, Inc. (CIL) | ≥98% | ≥98% | 1g, 5g, 10g, bulk | 3675-63-6 |

| Eurisotop (CIL Subsidiary) | 98% | 98% | 10g | 3675-63-6 |

| Simson Pharma Limited | High Quality | Certificate of Analysis provided | Inquire | 3675-63-6 |

| Clinivex | High Quality | Inquire | 5g | 3675-63-6 |

| ZEOtope | High Quality | Inquire | Bulk quotation available | 3675-63-6 |

| Benchchem | High Purity | High Chemical Purity | Inquire | 3675-63-6 |

Note: The information in this table is based on publicly available data and may be subject to change. It is recommended to contact the suppliers directly for the most current specifications and availability.

Quality Control of this compound

Ensuring the isotopic and chemical purity of this compound is paramount for its effective use in research. The following experimental protocols outline standard methods for quality control.

Determination of Isotopic and Chemical Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity, structure, and purity of deuterated compounds.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Dissolve the sample in a known volume of a suitable deuterated solvent that does not have signals overlapping with potential residual proton signals of this compound (e.g., Chloroform-d, Acetone-d6).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Objective: To quantify residual proton signals and determine chemical purity.

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Parameters:

-

Pulse Angle: 90°

-

Relaxation Delay (D1): 30-60 seconds (to ensure full relaxation of all signals for accurate integration).

-

Number of Scans: 16-64 (or as needed to achieve a good signal-to-noise ratio).

-

-

Data Analysis:

-

Integrate the residual proton signals corresponding to Bromoethane (CH3CH2Br).

-

Compare the integral of the residual proton signals to the integral of a certified quantitative internal standard of known concentration to determine the amount of non-deuterated impurity.

-

Chemical purity can be assessed by identifying and quantifying signals from any other non-solvent impurities.

-

-

-

²H (Deuterium) NMR Spectroscopy:

-

Objective: To confirm the presence and location of deuterium.

-

Instrument: NMR spectrometer equipped with a deuterium probe.

-

Data Analysis: The resulting spectrum should show signals corresponding to the deuterated ethyl group, confirming the isotopic labeling.

-

Determination of Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a highly sensitive method for determining the isotopic distribution of deuterated compounds.[6]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

-

Instrumentation and Analysis:

-

Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

Instrument: High-resolution mass spectrometer (e.g., Q-Orbitrap or TOF).

-

Mode: Full scan mode to observe the molecular ion cluster.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to distinguish between the different isotopologues (M, M+1, M+2, etc.).

-

-

Data Analysis:

-

Identify the molecular ion peaks for this compound and any less-deuterated species (d0 to d4).

-

Calculate the relative abundance of each isotopologue from the integrated peak areas.

-

The isotopic purity (atom % D) is calculated based on the distribution of the deuterated and non-deuterated species.

-

Applications of High-Purity this compound

Internal Standard in Quantitative Bioanalysis by LC-MS/MS

This compound is frequently used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of analytes with a similar structure in biological matrices.[7] The SIL-IS is added at a known concentration to all samples, calibrators, and quality controls. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for accurate correction of analytical variability.[5]

Experimental Workflow:

-

Sample Preparation:

-

Aliquot biological samples (e.g., plasma, urine) into microcentrifuge tubes.

-

Spike each sample with a known amount of this compound working solution.

-

Perform protein precipitation (e.g., with ice-cold acetonitrile) or another appropriate extraction method.

-

Centrifuge to pellet the precipitated proteins.

-

Evaporate the supernatant and reconstitute in a suitable mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into a UHPLC system coupled to a triple quadrupole mass spectrometer.

-

Develop a chromatographic method to separate the analyte and the internal standard.

-

Optimize the mass spectrometer settings for multiple reaction monitoring (MRM) of both the analyte and this compound.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

In Drug Metabolism and Pharmacokinetic (DMPK) Studies

The incorporation of deuterium can significantly alter the metabolic fate of a drug molecule.[5] this compound can be used as a building block to synthesize deuterated drug candidates. Comparing the metabolism of the deuterated versus the non-deuterated compound can provide valuable insights into metabolic pathways and help in the design of more stable drugs.[3]

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key decision-making and experimental processes.

Caption: A logical workflow for selecting a commercial supplier of this compound.

Caption: An experimental workflow for the quality control of this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]